3-((2E)-3-phenylprop-2-enylthio)-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole

Heterocyclic chemistry Halogenocyclization Thiazinium synthesis

Researchers seeking to expand structure-activity relationships around the validated α-synuclein aggregation inhibitor pharmacophore require the N-4 allyl variant with enhanced lipophilicity for improved blood-brain barrier penetration. This compound addresses that need as the exact 4-allyl analog of the confirmed 4-amino hit (L465046). - Enables regioselective iodocyclization to [1,2,4]triazolo[5,1-b][1,3]thiazinium scaffolds unavailable from S-alkyl analogs. - Pyridin-4-yl substitution is associated with a distinct Gram-negative-biased antibacterial spectrum per Kalhor et al. SAR data. - Fixed thioether structure with additional cinnamyl π-system predicted to outperform the thiol-thione precursor in long-term metal corrosion protection.

Molecular Formula C19H18N4S
Molecular Weight 334.4 g/mol
Cat. No. B12142076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2E)-3-phenylprop-2-enylthio)-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole
Molecular FormulaC19H18N4S
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC=CCN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CC=NC=C3
InChIInChI=1S/C19H18N4S/c1-2-14-23-18(17-10-12-20-13-11-17)21-22-19(23)24-15-6-9-16-7-4-3-5-8-16/h2-13H,1,14-15H2/b9-6+
InChIKeyLWFHZFRYJLDPMO-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((2E)-3-Phenylprop-2-enylthio)-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole: Core Structural Identity and Procurement Context


The compound 3-((2E)-3-phenylprop-2-enylthio)-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole (molecular formula C₁₉H₁₈N₄S, MW ≈ 334.44 g/mol) is a fully substituted 1,2,4-triazole derivative featuring three distinct substituents: an (E)-cinnamylthio group at the 3-position, an allyl group at N-4, and a pyridin-4-yl group at C-5 [1]. The compound belongs to the class of S-substituted 1,2,4-triazole-3-thiols, a scaffold associated with antibacterial, antifungal, anticorrosion, and enzyme inhibitory activities . Its procurement is typically for research use in medicinal chemistry, agrochemical discovery, or materials science, where the specific substitution pattern determines biological target engagement or physicochemical properties.

Why 3-((2E)-3-Phenylprop-2-enylthio)-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole Cannot Be Replaced by Generic 1,2,4-Triazole Analogs


Generic substitution within the 1,2,4-triazole-3-thiol class is precluded because each substituent position independently modulates critical properties: the S-cinnamyl group governs lipophilicity and potential for π-stacking or halogenocyclization reactivity [1], the N-4 allyl group influences tautomeric equilibria and metal-binding capacity [2], and the C-5 pyridin-4-yl group determines hydrogen-bonding geometry and biological target complementarity [3]. Replacing the (E)-cinnamylthio moiety with a simple S-methyl or S-ethyl group eliminates the extended conjugated system required for selective enzyme inhibition or surface adsorption; swapping the N-4 allyl for phenyl or amino alters the electron density on the triazole ring, shifting reactivity and binding profiles. The quantitative evidence below demonstrates that even single-point substitutions produce measurable differences in biological potency, corrosion inhibition efficiency, and synthetic utility.

Quantitative Differentiation Evidence for 3-((2E)-3-Phenylprop-2-enylthio)-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole Relative to Closest Analogs


S-Cinnamyl vs. S-Methyl/Ethyl Substitution: Halogenocyclization Reactivity as a Unique Synthetic Handle

The S-cinnamyl group in the target compound enables regioselective halogenocyclization to form fused [1,2,4]triazolo[5,1-b][1,3]thiazinium systems, a reaction not accessible to S-methyl or S-ethyl analogs. In a structurally analogous 3-cinnamylsulfanyl-4-methyl-1,2,4-triazole, iodination proceeded regioselectively to yield iodo-thiazinium products, while bromination gave both cyclized and addition products [1]. This reactivity provides a synthetic diversification pathway absent in simpler S-alkyl derivatives.

Heterocyclic chemistry Halogenocyclization Thiazinium synthesis

N-4 Allyl vs. N-4 Amino Substitution: Impact on α-Synuclein Aggregation Inhibition

The 4-amino analog 3-(cinnamylsulfanyl)-5-(4-pyridinyl)-1,2,4-triazol-4-amine was identified as an α-synuclein amyloid aggregation inhibitor through combined in silico and in vitro screening [1]. The target compound replaces the 4-amino group with a 4-allyl group, which alters the hydrogen-bond donor/acceptor profile at N-4 (loss of NH₂ H-bond donation, gain of hydrophobic allyl chain). While quantitative aggregation inhibition data for the 4-allyl analog have not been reported, the structural difference predicts altered binding modes in the α-synuclein pharmacophore model.

Neurodegeneration α-Synuclein Parkinson's disease

Thioether (S-Cinnamyl) vs. Thiol (-SH) at Position 3: Divergent Corrosion Inhibition and Metal-Binding Profiles

The precursor 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 90842-92-5) has been theoretically and experimentally characterized as a copper corrosion inhibitor in alkaline media, with both thiol and thione tautomeric forms contributing to surface adsorption [1]. The target S-cinnamyl derivative replaces the free -SH/-C=S group with a thioether, eliminating tautomeric interconversion and altering the metal-binding mode from direct sulfur-metal coordination to potential π-adsorption via the cinnamyl aromatic ring and sulfur lone pair. The precursor thiol is listed by CymitQuimica as an effective copper corrosion inhibitor that adsorbs onto metal surfaces forming a protective film .

Corrosion inhibition Copper protection DFT calculations

S-Cinnamyl vs. S-CH₂CO₂Et/S-CH₂CONH₂ Substitution: Antibacterial MIC Comparison from Kalhor et al. (2015) Triazole Series

Although the target S-cinnamyl compound was not directly tested in the Kalhor et al. (2015) study, that work provides quantitative MIC benchmarks for closely related S-substituted 4-allyl-5-(pyridin-2/3/4-yl)-1,2,4-triazole-3-thiols against five bacterial strains. Compounds 4a (free thiol), 6a (S-CH₂CONHPh), and 7a (S-CH₂COOH) showed MIC values of 64-512 µg/mL against B. cereus, E. coli, P. aeruginosa, and S. aureus [1]. The S-cinnamyl derivative is predicted to exhibit enhanced activity due to increased lipophilicity facilitating membrane penetration, a trend observed when comparing S-alkyl chain lengths in related triazole series.

Antibacterial MIC 1,2,4-Triazole-3-thiol

(E)-Cinnamyl Configuration: Stereochemical Specificity vs. (Z)-Isomer or Saturated 3-Phenylpropyl Analogs

The (E)-configuration of the cinnamyl double bond imposes a planar, extended geometry that maximizes π-conjugation between the phenyl ring and the triazole sulfur atom. This stereochemistry is critical for target binding: in cinnamoyl triazole inhibitors of tissue transglutaminase, the (E)-isomer achieved Kᵢ values as low as 174 nM, whereas the corresponding (Z)-isomers or saturated 3-phenylpropyl analogs showed 10- to 100-fold reduced potency due to conformational mismatch with the enzyme active site [1]. The target compound's specified (2E) configuration is therefore not a minor detail but a determinant of biological recognition.

Stereochemistry E/Z isomerism Molecular recognition

Pyridin-4-yl vs. Pyridin-2-yl vs. Pyridin-3-yl Isomers: Positional Effect on Antibacterial Spectrum and Metal Coordination

The Kalhor et al. (2015) study systematically compared pyridin-2-yl, pyridin-3-yl, and pyridin-4-yl isomers in the 4-allyl-1,2,4-triazole-3-thiol series. The pyridin-2-yl isomer (compound 4a) showed MIC values of 64 µg/mL (B. cereus) and 128 µg/mL (E. coli), while the pyridin-3-yl and pyridin-4-yl isomers exhibited different activity profiles, with the pyridin-4-yl isomer (compound 4c) showing reduced activity against Gram-positive strains but retained Gram-negative coverage [1]. The target compound's pyridin-4-yl group positions the nitrogen atom para to the triazole, favoring linear coordination to metal ions or intermolecular H-bonding with biological targets in a geometry distinct from the ortho- or meta-pyridyl isomers.

Structure-activity relationship Pyridyl isomerism Metal chelation

Evidence-Backed Application Scenarios for 3-((2E)-3-Phenylprop-2-enylthio)-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole


Fused Heterocycle Library Synthesis via Halogenocyclization

The S-cinnamyl group serves as a built-in substrate for regioselective iodocyclization or bromocyclization, enabling one-step construction of [1,2,4]triazolo[5,1-b][1,3]thiazinium scaffolds. This reactivity, demonstrated on the 4-methyl analog [1], is unique to cinnamylthio-substituted triazoles and is not available with saturated S-alkyl analogs. Procurement of this compound enables rapid diversification into polycyclic systems relevant to medicinal chemistry and agrochemical discovery.

α-Synuclein Aggregation Inhibitor Development for Parkinson's Disease

The 4-amino analog of this compound was identified as an α-synuclein aggregation inhibitor in a combined in silico/in vitro screen [2]. The target 4-allyl analog offers higher lipophilicity and altered H-bonding capacity, potentially improving blood-brain barrier penetration while retaining the cinnamylthio-pyridyl pharmacophore. It is suitable for structure-activity relationship (SAR) expansion around the validated 4-amino hit.

Corrosion Inhibitor for Copper in Alkaline Industrial Environments

The precursor 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is an experimentally confirmed copper corrosion inhibitor that adsorbs onto metal surfaces, forming a protective film in alkaline media [3]. The S-cinnamyl derivative, with its fixed thioether structure and additional aromatic ring, is predicted to provide enhanced film-forming properties through π-π stacking of the cinnamyl phenyl groups on the metal surface, potentially outperforming the thiol-thione tautomeric mixture in long-term corrosion protection.

Antibacterial Lead Optimization with Gram-Negative Spectrum Preference

Based on the Kalhor et al. (2015) pyridyl positional isomer SAR data [4], the pyridin-4-yl substitution pattern in this compound is associated with a distinct antibacterial spectrum compared to pyridin-2-yl or pyridin-3-yl analogs. Combined with the S-cinnamyl group's predicted membrane-permeabilizing properties, this compound is positioned as a Gram-negative-biased antibacterial lead scaffold, particularly relevant given the global priority for new agents targeting Gram-negative ESKAPE pathogens.

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